B1574963 CD59 glycoprotein precursor (106-114)

CD59 glycoprotein precursor (106-114)

カタログ番号: B1574963
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CD59 glycoprotein precursor

科学的研究の応用

CD59-C9 Binding Interaction

CD59 is a membrane glycoprotein that regulates the formation of the cytolytic membrane attack complex (MAC or C5b-9) on host cell membranes. It functions by binding to C8 and C9 during MAC assembly. A study by (Huang et al., 2006) identified a specific sequence in human C9 as the primary CD59 recognition domain. This discovery is crucial for understanding CD59-mediated regulation of MAC formation.

High-Resolution Structures of CD59

Research by (Leath et al., 2007) detailed the high-resolution structures of bacterially expressed, non-glycosylated soluble human CD59. These structures provide insights into CD59's role in inhibiting the terminal pathway of complement, preventing MAC formation.

Role of SPPL3 in CD59 Staining

Kawaguchi, Yamamoto-Hino, and Goto (2021) found that SPPL3, a protease, is crucial for the surface labeling of CD59. Their study (Kawaguchi et al., 2021) reveals the impact of SPPL3 on CD59 staining and its implications for complement-dependent cytotoxicity.

Enhanced Complement Inhibitory Activity

Huang, Smith, Song, Morgan, Abagyan, and Tomlinson (2005) conducted a study (Huang et al., 2005) on the potential of CD59 in treating various inflammatory conditions. They identified mutations that enhance CD59 activity, pointing to new therapeutic possibilities.

CD59 in Hemolysis and Hemoglobinuria

A study by (Holt et al., 2001) on CD59-deficient mice showed increased susceptibility to complement and spontaneous intravascular hemolysis. This research is significant for understanding the role of CD59 in protecting against membrane attack complex damage.

CD59 as a Blood Group Antigen

Anliker et al. (2014) defined a new blood group antigen based on anti-CD59, detected in a CD59-deficient patient. This discovery (Anliker et al., 2014) is pivotal for blood transfusion and immunohematology.

CD59 Structure and Complement Protein Interaction

The study by (Huang et al., 2007) provides a detailed structure of CD59 and its implications for molecular recognition of complement proteins C8 and C9, crucial for designing therapeutics targeting CD59.

CD59 Expression and Breast Cancer Prognosis

Research by (Madjd et al., 2003) revealed that loss of CD59 expression in breast tumors correlates with poor survival, indicating its role in cancer progression.

CD59 Blood Group Polymorphism

Li, Lin, and Li (2018) identified a novel mutation in the CD59 gene, contributing to our understanding of the CD59 blood group's polymorphism (Li et al., 2018).

CD59 in Paroxysmal Nocturnal Hemoglobinuria

Mevorach (2015) discussed the role of CD59 deficiency in paroxysmal nocturnal hemoglobinuria (PNH), highlighting its importance in understanding the pathophysiology of PNH and similar diseases (Mevorach, 2015).

CD59 in Diabetes

Nicholson-Weller (2013) explored the role of CD59 in diabetes, particularly its link to abnormal microvasculature in diabetic patients, providing insights into the interplay of CD59 and diabetes (Nicholson-Weller, 2013).

特性

配列

SLSEKTVLL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

CD59 glycoprotein precursor (106-114)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。